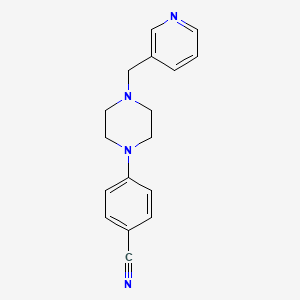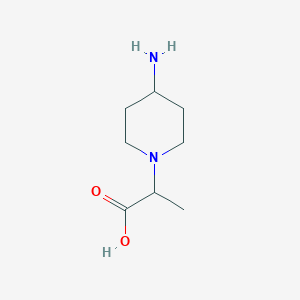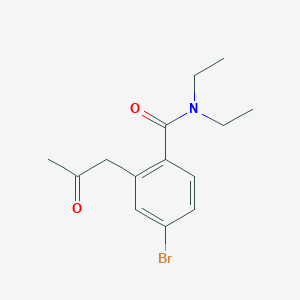
2-(8-Methylquinolin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methylquinolin-6-yl)acetic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 8th position and an acetic acid moiety at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylquinolin-6-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with quinoline or a substituted quinoline.
Methylation: Introduction of a methyl group at the 8th position can be achieved using methylating agents such as methyl iodide in the presence of a base.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the quinoline ring or the acetic acid moiety, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(8-Methylquinolin-6-yl)acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the acetic acid moiety.
Quinoline-6-acetic acid: Similar structure but lacks the methyl group at the 8th position.
Uniqueness: 2-(8-Methylquinolin-6-yl)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(8-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-5-9(7-11(14)15)6-10-3-2-4-13-12(8)10/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
SRLDCVZXILINJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8558942.png)






